molecular formula C19H21N7O2 B2473386 cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-49-9

cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2473386
CAS RN: 920414-49-9
M. Wt: 379.424
InChI Key: LKEPLDLVQOERAQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a piperazine ring, a triazolopyrimidine ring, and a methoxyphenyl group . These types of compounds are often studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Anticancer and Antituberculosis Potential

A study explored the synthesis and the potential anticancer and antituberculosis applications of derivatives similar to the queried compound, focusing on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. These compounds were tested for in vitro anticancer activity against human breast cancer cell lines and showed notable anticancer and antituberculosis activities, highlighting their potential as therapeutic agents in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activities

Another research initiative synthesized novel derivatives including 1,2,4-Triazole derivatives, showing promising antimicrobial activities. This suggests the potential utility of such compounds in developing new antimicrobial agents, indicating a broader spectrum of biomedical applications (Bektaş et al., 2010).

5-HT2 Antagonist Activity

Derivatives with a structure similar to the queried compound have been prepared and tested for 5-HT2 (serotonin) and alpha-1 receptor antagonist activity. One of the derivatives showed potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity, suggesting potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Tubulin Polymerization Inhibitors

A series of compounds derived from phenoxazine and phenothiazine, closely related to the compound , were screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues demonstrated excellent antiproliferative properties and potent inhibition of tubulin polymerization, indicating their potential as novel cancer therapeutic agents (Prinz et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further studying its potential uses, such as its potential as a drug. This could involve studying its mechanism of action, its pharmacokinetics, and its safety profile .

properties

IUPAC Name

cyclopropyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-28-15-4-2-3-14(11-15)26-18-16(22-23-26)17(20-12-21-18)24-7-9-25(10-8-24)19(27)13-5-6-13/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPLDLVQOERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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